Nystose trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nystose trihydrate can be enzymatically synthesized from sucrose using fructosyltransferase enzymes . The reaction involves the transfer of fructosyl units to sucrose, forming a series of fructooligosaccharides, including Nistose . The reaction conditions typically include a pH range of 5.0 to 7.0 and a temperature range of 30°C to 50°C .

Industrial Production Methods

Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus niger, are employed to produce fructosyltransferase enzymes, which catalyze the formation of Nistose from sucrose . The fermentation process is optimized for maximum yield by controlling parameters such as pH, temperature, and nutrient availability .

Análisis De Reacciones Químicas

Types of Reactions

Nystose trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Nistose can be hydrolyzed using acidic or enzymatic conditions to yield fructose and glucose.

Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.

Glycosylation: Nistose can participate in glycosylation reactions to form glycosides under the influence of glycosyltransferase enzymes.

Major Products Formed

Hydrolysis: Fructose and glucose.

Oxidation: Various oxidized derivatives of fructose and glucose.

Glycosylation: Glycosides with different aglycones.

Aplicaciones Científicas De Investigación

Nystose trihydrate has a wide range of scientific research applications:

Mecanismo De Acción

Nystose trihydrate exerts its effects primarily through its prebiotic properties. It is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon . This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and modulation of the immune system . The molecular targets include gut microbiota, which metabolize Nistose to produce beneficial metabolites .

Comparación Con Compuestos Similares

Similar Compounds

1-Kestose: A trisaccharide with similar prebiotic properties.

Raffinose: A trisaccharide that also promotes the growth of beneficial gut bacteria.

Sucrose: The starting material for the synthesis of Nistose.

Uniqueness

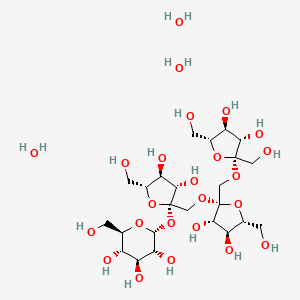

Nystose trihydrate is unique due to its specific structure, which includes three fructose units linked to a glucose moiety . This structure provides distinct prebiotic effects compared to other fructooligosaccharides .

Actividad Biológica

Nystose trihydrate, a fructooligosaccharide, has garnered attention for its potential biological activities and applications in various fields, including food science and pharmaceuticals. This article explores the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Nystose (also known as 1-kestose) is a non-reducing disaccharide composed of two fructose units and one glucose unit. Its molecular formula is C24H42O21 with a molecular weight of approximately 666.58 g/mol. The trihydrate form contains three molecules of water, which influences its solubility and stability in various environments .

Biological Activity

1. Prebiotic Effects:

this compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Research indicates that the addition of dehydrated nystose can enhance the survival of lyophilized Bifidobacterium longum in sucrose powder by lowering water activity (Aw), which is crucial for maintaining microbial viability during storage .

2. Antioxidant Activity:

Studies have suggested that nystose possesses antioxidant properties, which may help mitigate oxidative stress in biological systems. The mechanism involves scavenging free radicals and reducing lipid peroxidation, contributing to cellular protection against damage .

3. Water Activity Regulation:

this compound effectively lowers water activity in food products, which can inhibit microbial growth and extend shelf life. In experiments, mixtures containing nystose were shown to achieve significantly lower Aw values compared to control samples, enhancing the stability of food matrices .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Prebiotic Effects | Stimulates growth of beneficial gut bacteria | , |

| Antioxidant Activity | Scavenges free radicals | |

| Water Activity Regulation | Lowers Aw in food products | , |

Case Studies

Case Study 1: Survival of Probiotics

In a study examining the effects of dehydrated nystose on the survival of Bifidobacterium longum, it was found that increasing concentrations of nystose led to a significant reduction in Aw from 0.30 to 0.00 over an 8-week storage period. The number of surviving cells decreased more slowly in mixtures with higher nystose content, demonstrating its protective effect against desiccation .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant capacity of nystose revealed that it effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stressors. This suggests potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDGRNFAJVFRT-DHHBJCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Nystose trihydrate?

A1: this compound is a tetrasaccharide with the molecular formula C24H42O21·3H2O []. It consists of a glucose unit linked to three fructose units. Its crystal structure has been determined through X-ray diffraction [].

Q2: How does this compound affect water activity in food applications?

A2: Dehydrated this compound exhibits the ability to absorb moisture and maintain a low water activity (Aw) during rehydration []. This characteristic makes it useful in food applications, as demonstrated by its ability to reduce the Aw of sucrose powder when added, thus enhancing the survival rate of freeze-dried bacteria in the mixture [].

Q3: Are there any known applications of this compound in drug delivery systems?

A4: The provided research doesn't specifically explore the applications of this compound in drug delivery systems [, , ]. Further research is needed to determine its potential in this area.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.